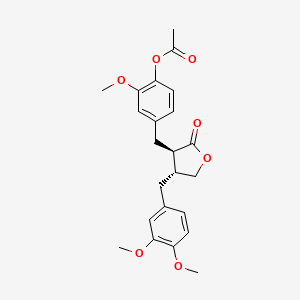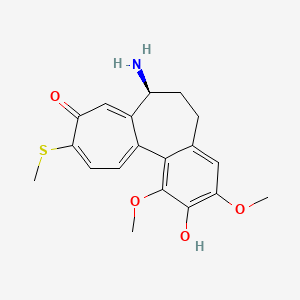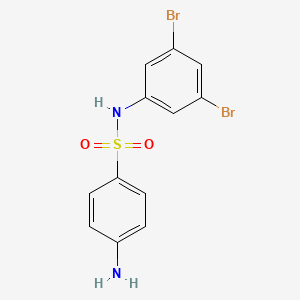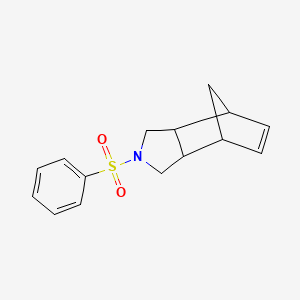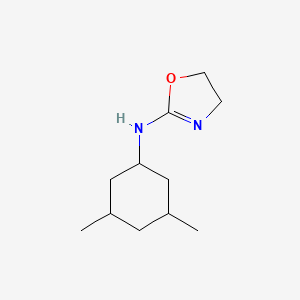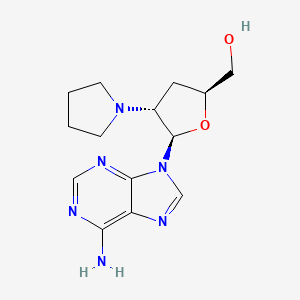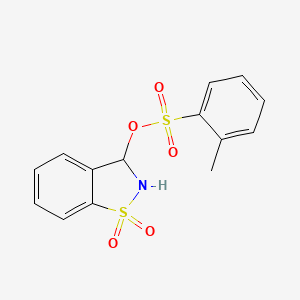
5-Bromo-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil is a synthetic compound that belongs to the class of uracil derivatives Uracil is one of the four nucleobases in the nucleic acid of RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil typically involves multiple steps, starting from uracil. The process includes bromination, etherification, and thiolation reactions.
Bromination: Uracil is first brominated at the 5-position using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as acetic acid.
Etherification: The brominated uracil is then reacted with 2-hydroxyethoxy methyl chloride in the presence of a base like potassium carbonate to introduce the hydroxyethoxy methyl group.
Thiolation: Finally, the compound undergoes thiolation with phenylthiol in the presence of a base like sodium hydride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: De-brominated uracil derivatives.
Substitution: Amino or thio-substituted uracil derivatives.
Applications De Recherche Scientifique
5-Bromo-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral or anticancer agent due to its structural similarity to nucleosides.
Medicine: Investigated for its potential therapeutic effects in treating viral infections and cancer.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 5-Bromo-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil involves its interaction with biological targets, such as enzymes or receptors. The compound can mimic natural nucleosides and interfere with nucleic acid synthesis, leading to antiviral or anticancer effects. The phenylthio group may also contribute to its binding affinity and specificity for certain molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluorouracil: A well-known anticancer drug that inhibits thymidylate synthase.
6-Mercaptopurine: An anticancer and immunosuppressive drug that inhibits purine synthesis.
Acyclovir: An antiviral drug that inhibits viral DNA polymerase.
Uniqueness
5-Bromo-1-((2-hydroxyethoxy)methyl)-6-(phenylthio)uracil is unique due to its combination of a bromine atom, a hydroxyethoxy methyl group, and a phenylthio group. This unique structure may confer specific biological activities and chemical reactivity that differ from other similar compounds.
Propriétés
Numéro CAS |
123027-55-4 |
|---|---|
Formule moléculaire |
C13H13BrN2O4S |
Poids moléculaire |
373.22 g/mol |
Nom IUPAC |
5-bromo-1-(2-hydroxyethoxymethyl)-6-phenylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H13BrN2O4S/c14-10-11(18)15-13(19)16(8-20-7-6-17)12(10)21-9-4-2-1-3-5-9/h1-5,17H,6-8H2,(H,15,18,19) |
Clé InChI |
HNOSGAJCZZCIIW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC2=C(C(=O)NC(=O)N2COCCO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





